molecular formula C11H11FN2 B14851485 2-Amino-3-ethyl-6-fluoroquinoline

2-Amino-3-ethyl-6-fluoroquinoline

Cat. No.: B14851485
M. Wt: 190.22 g/mol
InChI Key: LAWSBOUBTJDOND-UHFFFAOYSA-N
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Description

2-Amino-3-ethyl-6-fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethyl-6-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-6-fluorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-ethyl-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-ethyl-6-fluoroquinoline has several scientific research applications:

Comparison with Similar Compounds

  • 2-Amino-6-fluoroquinoline
  • 3-Ethyl-6-fluoroquinoline
  • 2-Amino-3-methyl-6-fluoroquinoline

Comparison: 2-Amino-3-ethyl-6-fluoroquinoline is unique due to the presence of both an amino group and an ethyl group on the quinoline ring, along with a fluorine atom. This combination of substituents enhances its biological activity and provides distinct chemical properties compared to other similar compounds .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

3-ethyl-6-fluoroquinolin-2-amine

InChI

InChI=1S/C11H11FN2/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

LAWSBOUBTJDOND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)F)N

Origin of Product

United States

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